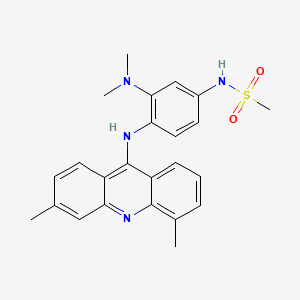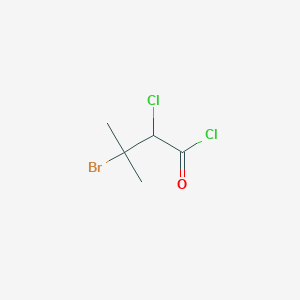
3-Bromo-2-chloro-3-methylbutanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-chloro-3-methylbutanoyl chloride is an organic compound with the molecular formula C5H7BrCl2O. It is a derivative of butanoyl chloride, featuring bromine, chlorine, and methyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-3-methylbutanoyl chloride typically involves the halogenation of 3-methylbutanoyl chloride. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using advanced chemical reactors. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-chloro-3-methylbutanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a carboxylic acid .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-Bromo-2-chloro-3-methylbutanoyl chloride involves its reactivity with various nucleophiles. The compound’s halogen atoms are highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in synthetic chemistry to modify and create new compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-chloro-2-methylbutane: Similar in structure but lacks the acyl chloride functional group.
2-Chloro-3-methylbutanoyl chloride: Similar but lacks the bromine substituent.
2-Methylbutanoyl chloride: Lacks both bromine and chlorine substituents.
Uniqueness
3-Bromo-2-chloro-3-methylbutanoyl chloride is unique due to the presence of both bromine and chlorine atoms, along with a methyl group on the butanoyl chloride backbone. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies .
Propriétés
Numéro CAS |
106265-05-8 |
|---|---|
Formule moléculaire |
C5H7BrCl2O |
Poids moléculaire |
233.92 g/mol |
Nom IUPAC |
3-bromo-2-chloro-3-methylbutanoyl chloride |
InChI |
InChI=1S/C5H7BrCl2O/c1-5(2,6)3(7)4(8)9/h3H,1-2H3 |
Clé InChI |
CQHLLNCSXZOVQP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C(=O)Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



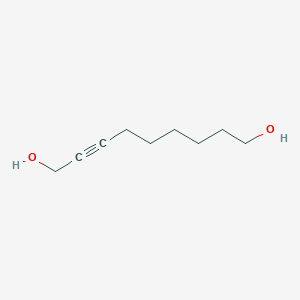
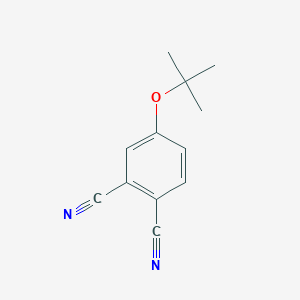

![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)


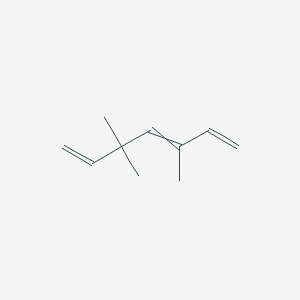
![N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14341711.png)

![({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid](/img/structure/B14341728.png)
![Ethyl 6-[(E)-benzylideneamino]hexanoate](/img/structure/B14341729.png)

